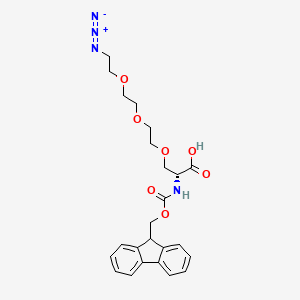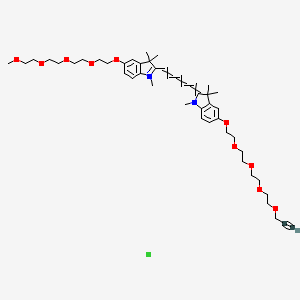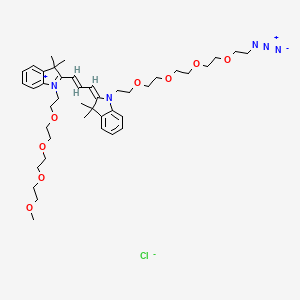
PA-9-3d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PA-9-3d is a novel PA-9 (GLXC-11854) analog, acting as an antagonist of the PAC1 receptor, showing improved antagonistic activities than PA-9.
Applications De Recherche Scientifique
3D Photoacoustic Visualization Studio (3D PHOVIS) :
- Photoacoustic imaging is a significant tool in biological and medical research.
- 3D PHOVIS is a specialized 3D visualization software package designed for photoacoustic data, image, and visualization processes, supporting fast processing and research environment for visualization (Cho et al., 2020).
Handheld 3D Photoacoustic/Ultrasound Scanner :
- A compact clinical handheld 3D PA/US scanner has been developed for clinical applications in oncology, dermatology, nephrology, and internal medicine, demonstrating its utility in imaging blood vessels and hemoglobin oxygen saturation in different body parts (Lee et al., 2020).
Evolution of Accelerometer Methods for Physical Activity Research :
- This research discusses advancements in accelerometer-based devices in physical activity research, highlighting shifts in activity characterization and energy expenditure estimation based on raw acceleration signals (Troiano et al., 2014).
Photoacoustic Research in Industrial Era 4.0 :
- Photoacoustic tomography and imaging have grown significantly, especially in medical applications and 3D imaging of body tissue systems (Mitrayana & Satriawan, 2020).
Photoacoustic Imaging of Cells in 3D Microenvironments :
- PA imaging offers noninvasive visualization of 3D cellular scaffolds at considerable depths, facilitating molecular and cellular characterization for use in preclinical personalized diagnostics or PA imaging-guided therapeutics (Liu & Li, 2020).
Biomedical Photoacoustic Imaging :
- PA imaging combines optical imaging's high contrast and specificity with ultrasound imaging's high spatial resolution, offering greater specificity than conventional ultrasound and greater penetration depth than purely optical imaging modalities (Beard, 2011).
Serial Block-Face Scanning Electron Microscopy :
- This method is essential for reconstructing 3D tissue structure on various length scales, particularly in the nervous system, to understand cellular networks (Denk & Horstmann, 2004).
Photoacoustic Mammography Development and Clinical Translation :
- PA mammography (PAM) devices developed for diagnosing breast cancer enable 3D visualization of fine vessel networks and features of tumor-related vascular structures in human breast cancer (Shiina et al., 2018).
3D-TEM for Carbon Nanotubes in Laser-Sintered Polyamide 12 :
- Three-dimensional transmission electron microscopy (3D-TEM) provides detailed 3D characterization of materials, as demonstrated in the study of carbon nanotubes in laser-sintered polyamide 12 (Bai et al., 2014).
Fused Deposition Modeling 3D Printing of Polyamide-Based Composites :
- Advances in FDM 3D printing of polyamide-based composites are highlighted, emphasizing their applications and limitations in various fields (Zhang et al., 2020).
Propriétés
Nom du produit |
PA-9-3d |
|---|---|
Formule moléculaire |
C17H17ClN6O2 |
Poids moléculaire |
372.813 |
Nom IUPAC |
N-(2-(1H-Imidazol-4-yl)ethyl)-1-(7-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
Clé InChI |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
SMILES |
O=C(C(C1)CN(C2=NNC3=C2C=CC=C3Cl)C1=O)NCCC4=CNC=N4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PA-9-3d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)